molecular formula C19H31N3O2 B7917009 [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7917009
M. Wt: 333.5 g/mol
InChI Key: CFCVSRPAOQYBQB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS: 1353979-82-4) is a piperidine-derived carbamate ester with a molecular formula of C₁₉H₃₁N₃O₂ and a molecular weight of 333.47 g/mol . It features a benzyl ester group, an isopropyl carbamate moiety, and a 2-aminoethyl substituent on the piperidine ring.

Properties

IUPAC Name

benzyl N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O2/c1-16(2)22(14-18-10-6-7-12-21(18)13-11-20)19(23)24-15-17-8-4-3-5-9-17/h3-5,8-9,16,18H,6-7,10-15,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCVSRPAOQYBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCCN1CCN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps. One common approach is to start with the piperidine ring, which can be synthesized through cyclization reactions. The aminoethyl group can be introduced via nucleophilic substitution reactions. The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates. Catalysts and solvents are carefully selected to enhance the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block .

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These studies aim to develop new therapeutic agents for treating diseases .

Medicine

In medicinal chemistry, [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester is explored for its potential pharmacological properties. It may serve as a lead compound for developing new drugs .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation .

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison of Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Position on Piperidine Notable Features References
[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester 1353979-82-4 C₁₉H₃₁N₃O₂ 333.47 2-Aminoethyl, isopropyl 2-ylmethyl Target compound; discontinued commercially
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester 1353962-39-6 C₂₀H₂₈N₃O₃ 358.46 2-Aminoacetyl, cyclopropyl 2-ylmethyl Cyclopropyl group enhances steric hindrance
[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester 1353975-02-6 C₁₉H₂₇ClN₂O₃ 366.89 2-Chloroacetyl, isopropyl 2-ylmethyl Chloro group increases reactivity; 96% purity
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester 1353967-64-2 C₁₈H₂₉N₃O₂ 319.45 2-Aminoethyl, isopropyl 3-ylmethyl Reduced molecular weight due to shorter chain
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester 1353979-82-4 C₁₉H₃₁N₃O₂ 333.47 2-Aminoethyl, isopropyl 4-ylmethyl Positional isomer of target compound
2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester 1353956-41-8 C₁₉H₂₆N₄O₃ 358.44 Aminoacetyl, cyclopropyl 1-carboxylate Cyclopropyl-amino hybrid structure

Key Structural Variations and Implications

Substituent Type Aminoethyl vs. Aminoacetyl: The aminoethyl group (-NH₂CH₂CH₂-) in the target compound contrasts with the aminoacetyl (-NH₂COCH₂-) in analogs like CAS 1353962-39-4. Chloroacetyl: The chloro derivative (CAS 1353975-02-6) replaces the amino group with chlorine, increasing electrophilicity and reactivity, which may suit cross-coupling reactions .

Piperidine Ring Position

  • 2-ylmethyl vs. 3-ylmethyl/4-ylmethyl : The target compound’s substituent on the 2-position of piperidine (2-ylmethyl) differs from 3-ylmethyl (CAS 1353967-64-2) and 4-ylmethyl (CAS 1353979-82-4) isomers. Positional changes affect steric accessibility and binding affinity in biological systems .

Carbamate Group Modifications Isopropyl vs.

Biological Activity

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester is a synthetic organic compound with potential pharmacological applications. Its unique structure, which includes a piperidine ring, an amino group, and a carbamic acid moiety, suggests various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound's structure can be summarized as follows:

Structural Feature Description
Piperidine Ring A six-membered ring that may influence receptor binding.
Amino Group Potential for hydrogen bonding with biological targets.
Carbamic Acid Moiety Contributes to the compound's reactivity and solubility.
Benzyl Ester Group Enhances lipophilicity, potentially improving membrane permeability.

Mechanisms of Biological Activity

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Modulation : Compounds with similar structures have been shown to interact with neurotransmitter receptors, potentially influencing neurotransmission pathways.
  • Enzyme Inhibition : The carbamate structure may allow for inhibition of enzymes such as acetylcholinesterase (AChE), which is significant in neuropharmacology.
  • P-glycoprotein Interaction : Preliminary studies suggest that this compound may modulate P-glycoprotein (P-gp) activity, which is crucial in drug absorption and resistance mechanisms in cancer therapy.

1. Neuropharmacological Studies

Research has indicated that compounds structurally related to this compound exhibit neuroactive properties. For instance, studies on piperidine derivatives have shown their efficacy in enhancing cognitive functions through AChE inhibition, which is critical in Alzheimer's disease therapy .

2. Cancer Therapy Applications

In vitro studies have demonstrated that similar compounds can reduce tumor volume and weight in cancer models by modulating P-gp activity . The ability to inhibit P-gp could enhance the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells.

3. Structure-Activity Relationship (SAR) Studies

A detailed SAR analysis has revealed that modifications to the piperidine ring and the presence of specific functional groups significantly influence biological activity. For example, the introduction of an aminoethyl group has been associated with increased binding affinity to neurotransmitter receptors .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound Name Structural Features Biological Activity
This compoundPiperidine ring, amino groupPotential neuroactive properties; P-gp modulation
1-BenzylpiperidinePiperidine ringAnalgesic effects
Phenyl CarbamateCarbamate structurePesticidal activity
L-serine DerivativesAmino acid structureNeurotransmitter precursor

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